4-Hydroxycarbaryl

Description

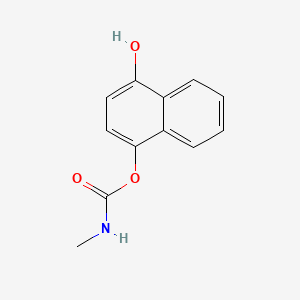

Structure

3D Structure

Propriétés

IUPAC Name |

(4-hydroxynaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHCYHGQSQUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=C(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200629 | |

| Record name | 4-Hydroxycarbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-97-7 | |

| Record name | 1,4-Naphthalenediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycarbaryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycarbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARBARYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for 4 Hydroxycarbaryl Synthesis and Derivatization

Chemical Synthesis Routes for Reference Standards

The synthesis of 4-hydroxycarbaryl as a reference standard is crucial for analytical and toxicological studies. A primary method for its preparation involves the direct carbamoylation of 1,4-dihydroxynaphthalene (B165239). sci-hub.stpublish.csiro.au This reaction is typically performed by treating 1,4-dihydroxynaphthalene with methyl isocyanate. publish.csiro.au

However, this direct approach can lead to a mixture of products, including the desired this compound, the isomeric 1-hydroxy-4-naphthyl methylcarbamate, the starting diol, and the bis(carbamate) derivative. sci-hub.st Therefore, careful control of reaction conditions and subsequent purification are essential to isolate the pure this compound.

An alternative and more unequivocal synthesis involves a multi-step process. For instance, a route for synthesizing 7-hydroxy-1-naphthyl methylcarbamate, a positional isomer, has been detailed, which could be adapted for the 4-hydroxy isomer. This pathway includes steps such as demethylation of a methoxy-tetralone precursor, followed by benzylation, bromination, dehydrobromination to form the naphthol, reaction with methyl isocyanate, and a final debenzylation step. sci-hub.st While more complex, such routes offer greater control and can yield a purer final product. The synthesis of reference standards is a critical service provided by various chemical suppliers who have expertise in designing and executing complex organic synthesis routes. enamine.net

Biosynthetic Approaches for Isotopic Labeling in Research

Isotopically labeled compounds are invaluable tools in metabolism and environmental fate studies, allowing for the tracing of molecules through complex biological and environmental systems. medchemexpress.com For this compound, isotopic labeling can be achieved through biosynthetic methods or by using labeled precursors in chemical synthesis.

The metabolism of carbaryl (B1668338), which leads to the formation of this compound, has been studied using carbaryl labeled with Carbon-14 (¹⁴C) or deuterium (B1214612) (D, ²H). nih.govresearchgate.net For example, studies have utilized carbaryl labeled at the naphthyl ring (¹⁴C or ¹³C₆), the carbonyl group (¹⁴C), or the N-methyl group (¹⁴C). nih.govresearchgate.netisotope.com When organisms are exposed to these labeled forms of carbaryl, the resulting metabolites, including this compound, will incorporate the isotopic label. nih.gov

For instance, rat liver microsomes have been shown to hydroxylate carbaryl to produce this compound and 5-hydroxycarbaryl. nih.gov By using ¹⁴C-labeled carbaryl in such in vitro systems, ¹⁴C-labeled this compound can be produced and subsequently isolated for further investigation. inchem.org Similarly, stable isotope-labeled versions, such as Carbaryl-d7, are used as internal standards in quantitative analysis by mass spectrometry. medchemexpress.comhpc-standards.com

The chemical synthesis of labeled this compound is also a viable approach. This can be accomplished by starting with an isotopically labeled precursor, such as labeled 1,4-dihydroxynaphthalene, and then proceeding with the carbamoylation reaction. epa.gov This method allows for the production of labeled standards with high isotopic purity.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). jfda-online.comobrnutafaza.hrspectroscopyonline.com For this compound, which contains a polar hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. gcms.czphenomenex.blog

Common derivatization techniques for hydroxyl groups include:

Silylation: This is a widely used method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrphenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are frequently employed. phenomenex.blog The resulting TMS ether of this compound is more volatile and less polar, leading to improved chromatographic peak shape and resolution. obrnutafaza.hrgcms.cz

Acylation: This involves reacting the hydroxyl group with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride or heptafluorobutyric anhydride). jfda-online.com This creates a more volatile ester derivative and can enhance detection sensitivity, especially with an electron capture detector (ECD). jfda-online.com

Alkylation: This technique can be used to convert the hydroxyl group into an ether. gcms.cz For example, using n-butylboronic acid can form cyclic derivatives with diols, which has been applied to the analysis of carbaryl metabolites. nih.gov

These derivatization strategies are crucial for the accurate quantification and structural confirmation of this compound in various matrices. The choice of derivatization reagent depends on the analytical method being used and the specific requirements of the analysis, such as the need for increased volatility, improved chromatographic behavior, or enhanced detector response. jfda-online.comnih.gov

Table 1: Summary of Synthesis and Derivatization Methodologies for this compound

| Methodology | Approach | Key Reagents/Techniques | Purpose | References |

|---|---|---|---|---|

| Chemical Synthesis | Direct Carbamoylation | 1,4-dihydroxynaphthalene, Methyl isocyanate | Preparation of reference standards | sci-hub.st, publish.csiro.au |

| Chemical Synthesis | Multi-step Synthesis | Methoxy-tetralone precursors, Benzylation, Bromination, Debenzylation | Unequivocal synthesis of pure isomers | sci-hub.st |

| Biosynthesis | Metabolism of Labeled Precursor | ¹⁴C-carbaryl, ¹³C-carbaryl, Carbaryl-d7, Rat liver microsomes | Production of isotopically labeled metabolites for research | nih.gov, researchgate.net, isotope.com, inchem.org |

| Derivatization | Silylation | BSTFA, TMSI | Increase volatility and thermal stability for GC analysis | phenomenex.blog, obrnutafaza.hr |

| Derivatization | Acylation | Pentafluoropropionic anhydride, Heptafluorobutyric anhydride | Increase volatility and enhance detector sensitivity | jfda-online.com |

| Derivatization | Alkylation (Cyclic Boronate Ester Formation) | n-Butylboronic acid | Analysis of diol metabolites | nih.gov |

Biotransformation and Metabolic Pathways Involving 4 Hydroxycarbaryl

Enzymatic Formation of 4-Hydroxycarbaryl from Precursors

The initial and rate-limiting step in the metabolism of carbaryl (B1668338) is its enzymatic conversion to hydroxylated metabolites, including this compound. inchem.org This transformation is primarily mediated by the cytochrome P450 monooxygenase system.

Cytochrome P450-Mediated Hydroxylation at the 4-Position of the Naphthalene (B1677914) Ring

The formation of this compound occurs through the hydroxylation of the naphthalene ring of carbaryl at the 4-position. This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com In humans, CYP1A1 and CYP3A4 have been identified as the most active isoforms in the generation of this compound. researchgate.netsjweh.fi Studies using human liver microsomes and specific human CYP isoforms have confirmed the production of this compound as a major metabolite. nih.govresearchgate.net The involvement of these CYP isoforms highlights the importance of this pathway in the human metabolism of carbaryl. mdpi.comsjweh.fi

The following table summarizes the key human cytochrome P450 isoforms involved in the formation of this compound.

| Enzyme/Isoform | Role in this compound Formation |

| Cytochrome P450 (CYP) System | Primary enzyme system responsible for the hydroxylation of carbaryl. nih.govnih.gov |

| CYP1A1 | One of the most active isoforms in generating this compound. researchgate.net |

| CYP3A4 | A key isoform involved in the formation of this compound. mdpi.comsjweh.fi |

| CYP1A2 | Also contributes to the metabolism of carbaryl to this compound. mdpi.com |

Contribution of Other Enzyme Systems to this compound Formation

While the cytochrome P450 system is the principal catalyst for this compound formation, the potential contribution of other enzyme systems is an area of ongoing research. For instance, flavin-containing monooxygenases (FMOs) are known to be involved in the metabolism of other carbamates, suggesting a possible, though less defined, role in carbaryl metabolism. jst.go.jp

Subsequent Biotransformation of this compound

Once formed, this compound undergoes further metabolic transformations, primarily through phase II conjugation reactions. These processes increase the water solubility of the metabolite, facilitating its excretion from the body.

Conjugation Mechanisms: Glucuronidation, Sulfation, and Glycosylation Pathways

The primary conjugation pathways for this compound are glucuronidation and sulfation. epa.gov These reactions involve the attachment of glucuronic acid or a sulfate (B86663) group to the hydroxyl group of this compound.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of this compound glucuronide. epa.govwikipedia.orgnih.gov This conjugate is highly water-soluble and readily excreted in the urine.

Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs), forms this compound sulfate. epa.govnih.govncats.io This is another important pathway for the detoxification and elimination of this compound.

Glycosylation: In plants, hydroxylated metabolites of carbaryl, including this compound, are conjugated with sugars to form water-soluble glycosides. inchem.orgnih.gov While less prominent in animals, the cleavage of such glycosides can release the aglycone for further metabolism. epa.gov

The following table outlines the major conjugation products of this compound.

| Conjugation Pathway | Resulting Metabolite |

| Glucuronidation | This compound glucuronide epa.gov |

| Sulfation | This compound sulfate epa.govnih.gov |

| Glycosylation (in plants) | This compound glycoside inchem.org |

Oxidative and Hydrolytic Degradation of this compound Conjugates and Metabolites

The conjugated metabolites of this compound are generally considered terminal products destined for excretion. However, some degradation of these conjugates can occur. Hydrolysis of the glucuronide and sulfate conjugates can release the parent this compound. Additionally, the carbamate (B1207046) ester linkage in this compound and its conjugates can be hydrolyzed, leading to the formation of 1,4-dihydroxynaphthalene (B165239) and methylamine.

In Vitro Biotransformation Models for this compound Studies

The study of this compound metabolism has been greatly aided by the use of various in vitro models. These systems allow for the detailed investigation of enzymatic pathways and the identification of specific enzymes involved.

Human Liver Microsomes (HLM): HLM are a standard in vitro tool containing a rich complement of drug-metabolizing enzymes, including CYPs and UGTs. nih.govresearchgate.net They have been instrumental in demonstrating the formation of this compound from carbaryl and its subsequent conjugation. nih.gov

Recombinant Human CYP Isoforms: The use of individually expressed human CYP isoforms has allowed for the precise identification of the specific enzymes responsible for this compound formation, such as CYP1A1 and CYP3A4. nih.govnih.gov

Cell-Based Systems: Transgenic cell cultures, for example, tobacco cells expressing human CYP enzymes, have been used to study the biotransformation of carbaryl and the formation of metabolites like this compound. nih.gov

Enzyme Preparations: Isolated enzyme preparations, such as Glusulase (containing β-glucuronidase and arylsulfatase), are used to hydrolyze conjugated metabolites, aiding in their identification and quantification. publish.csiro.au

The following table provides an overview of common in vitro models used in this compound research.

| In Vitro Model | Application in this compound Research |

| Human Liver Microsomes (HLM) | Studying the overall metabolism of carbaryl to this compound and its subsequent conjugation. nih.govresearchgate.net |

| Recombinant CYP Isoforms | Identifying specific CYP enzymes involved in this compound formation. nih.govnih.gov |

| Transgenic Cell Cultures | Investigating the biotransformation of carbaryl in a cellular context. nih.gov |

| Isolated Enzyme Preparations | Hydrolyzing conjugates to identify and quantify the parent metabolites. publish.csiro.au |

Mammalian Hepatic Microsomal and Cytosolic Preparations

Mammalian liver cells contain a complex array of enzymes responsible for metabolizing foreign compounds. To study these processes in a simplified system, researchers utilize subcellular fractions, primarily microsomes and cytosol, obtained through differential centrifugation of liver homogenates. bioivt.com Microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.comsjweh.fi The cytosolic fraction, on the other hand, contains soluble enzymes, including many phase II conjugation enzymes. bioivt.com

The metabolism of carbaryl, the parent compound of this compound, has been extensively studied using these preparations. In human liver microsomes, carbaryl is metabolized into two major metabolites, this compound and carbaryl methylol, and a minor metabolite, 5-hydroxycarbaryl. sjweh.fi A survey of 13 human liver CYP isoforms revealed that CYP1A1 and CYP3A4 are the most active in producing this compound. sjweh.fi Specifically, CYP1A1 and CYP1A2 show the greatest ability to form 5-hydroxycarbaryl, while CYP2B6 is primarily responsible for producing carbaryl methylol. sjweh.fi These findings highlight the specific roles of different CYP isoforms in the initial oxidative metabolism of carbaryl, leading to the formation of hydroxylated metabolites like this compound.

The principal metabolic pathways for carbaryl involve ring hydroxylation and hydrolysis. Hydroxylation, mediated by CYP enzymes in microsomes, produces this compound, 5-hydroxycarbaryl, and N-hydroxymethylcarbaryl. Subsequent to these phase I reactions, the resulting metabolites can undergo phase II conjugation reactions, often involving enzymes present in the cytosolic fraction, to form more water-soluble compounds that are more easily excreted.

Table 1: Key Enzymes and Metabolites in the In Vitro Metabolism of Carbaryl

| Enzyme Family | Key Enzymes | Primary Metabolites Formed | Subcellular Fraction |

| Cytochrome P450 | CYP1A1, CYP3A4 | This compound | Microsomes |

| Cytochrome P450 | CYP1A1, CYP1A2 | 5-Hydroxycarbaryl | Microsomes |

| Cytochrome P450 | CYP2B6 | Carbaryl Methylol | Microsomes |

| Esterases | Not specified | 1-Naphthol (B170400) | Microsomes, Cytosol |

Isolated Organ and Cell Culture Systems in Metabolic Research

Isolated organ systems, such as the perfused liver, and various cell culture models offer a more integrated view of metabolism compared to subcellular fractions, while still maintaining a controlled experimental environment. kosheeka.com These systems allow for the investigation of the interplay between different cell types and metabolic pathways.

Human lung cell cultures, rat liver cultures, and plant cell cultures have all been shown to metabolize carbaryl into hydroxylated products which are then conjugated. inchem.org This demonstrates a conserved metabolic pathway across different biological systems and cell types. Primary cultured hepatocytes are considered a valuable in vitro model for studying drug metabolism, although their use is hampered by limited availability and phenotypic instability. nih.gov To overcome these limitations, various cell line models have been developed, including human hepatoma cell lines like HepG2, though these often show low levels of drug-metabolizing enzymes. nih.gov

The use of primary cell cultures provides an excellent model for studying the physiology and biochemistry of cells, including drug metabolism and toxicity. kosheeka.com These cultures are crucial for maintaining consistency and reproducibility in research, offering a model that closely mimics in vivo conditions. kosheeka.comautomata.tech For instance, studies using isolated rat hepatocytes have been instrumental in elucidating the metabolic activation and cytotoxicity of various phenolic compounds. nih.gov

In Vivo Metabolic Disposition Across Biological Systems

The metabolic fate of this compound and its parent compound, carbaryl, has been investigated in a wide range of living organisms, from mammals to invertebrates and plants. These in vivo studies provide a comprehensive understanding of how the compound is absorbed, distributed, metabolized, and excreted in a whole organism.

Mammalian Animal Models in this compound Metabolism Studies

In vivo studies in various mammalian species, including rats, mice, guinea pigs, sheep, pigs, monkeys, and humans, have shown that carbaryl is metabolized through similar routes. inchem.org The primary metabolic pathways are ring hydroxylation and hydrolysis, leading to the formation of numerous metabolites that are subsequently conjugated into water-soluble forms like sulfates and glucuronides for excretion in the urine.

In rats, the metabolism of carbaryl proceeds mainly through epoxidation and hydrolysis. apvma.gov.au The hydrolysis pathway generates 1-naphthyl sulfate and 1-naphthyl glucuronide. apvma.gov.au In two human volunteers who received an oral dose of carbaryl, the identified urinary metabolites included 4-(methylcarbamoyloxy)-1-naphthyl glucuronide, 1-naphthyl glucuronide, and 1-naphthyl sulfate. inchem.org

The major difference observed between species is the extent to which carbaryl is hydrolyzed to 1-naphthol. inchem.org For example, little to no hydrolysis occurs in monkeys and pigs, whereas it is a significant pathway in humans, ewes, rats, and guinea pigs. inchem.org The principal metabolite in humans is 1-naphthol.

The examination of biliary and urinary metabolites in rats administered radiolabeled carbaryl revealed the presence of thioether amino acid conjugates. publish.csiro.au Following acid treatment, these conjugates were identified as S-(4-hydroxy-1-naphthyl)cysteine and S-(5-hydroxy-1-naphthyl)cysteine. publish.csiro.au

Table 2: Major Carbaryl Metabolites Identified in the Urine of Different Mammalian Species

| Species | Major Urinary Metabolites |

| Human | 1-Naphthol, 4-(methylcarbamoyloxy)-1-naphthyl glucuronide, 1-naphthyl glucuronide, 1-naphthyl sulfate |

| Rat | 1-Naphthyl sulfate, 1-Naphthyl glucuronide, Dihydrodihydroxy carbaryl |

| Mouse | Dihydrodihydroxy naphthyl sulfate, Hydroxycarbaryl glucuronide/dihydrodihydroxy carbaryl |

| Monkey | Conjugates of intact this compound and carbaryl |

| Pig | Conjugates of intact this compound and carbaryl |

Invertebrate Models in Carbamate Metabolite Profiling

In insects, the metabolism of carbamates is a key factor in determining their toxicity and selectivity. Metabolic pathways in insects often involve activation and detoxification processes. who.int In a study on insects, a metabolite of carbaryl was isolated and suggested to be 2-hydroxy-carbaryl. inchem.org The metabolism of carbamates like carbaryl in insects is generally carried out by microsomal CYP enzymes and other esterases. researchgate.net

Plant Metabolic Studies Generating this compound Conjugates

Plants metabolize carbaryl through pathways similar to those in animals, primarily through hydroxylation. inchem.org The major metabolites formed in plants are 1-naphthyl N-hydroxymethylcarbamate, 7-hydroxycarbaryl, and this compound. inchem.org Other minor metabolites include 5-hydroxycarbaryl, 1-naphthol, and 5,6-dihydro-5,6-dihydroxy-carbaryl. inchem.org

Microbial Biotransformation and Catabolism Leading to this compound

Microorganisms in the soil and water play a significant role in the degradation of carbaryl. The initial step in the bacterial degradation of carbaryl is typically the hydrolysis of the ester linkage by a carbaryl hydrolase enzyme, yielding 1-naphthol, methylamine, and carbon dioxide. nih.govresearchgate.netnih.gov

Several bacterial species have been identified that can degrade carbaryl. For instance, Burkholderia sp. C3 can utilize carbaryl as a sole source of carbon. nih.govresearchgate.net This strain rapidly hydrolyzes carbaryl to 1-naphthol, which is then slowly catabolized. researchgate.net Pseudomonas sp. strains C4, C5, and C6 also utilize carbaryl as a carbon and energy source, metabolizing it via 1-naphthol, 1,2-dihydroxynaphthalene, and gentisate. nih.gov While the direct microbial production of this compound from carbaryl is not the primary reported pathway, the microbial degradation of the initial hydrolysis product, 1-naphthol, is well-documented. nih.govresearchgate.netnih.gov Some studies have noted that factors in soil, such as microbial action, contribute to the degradation of carbaryl, with hydroxylation products including this compound being formed. ccme.ca

Modulatory Factors in this compound Biotransformation

The biotransformation of carbaryl, which leads to the formation of its hydroxylated metabolite this compound, is a complex process influenced by various internal and external factors. The rate and pathway of this metabolism can be significantly altered by the presence of other foreign compounds (xenobiotics) and by inherent biological differences across species and even among strains within a species.

The formation of this compound from carbaryl is primarily an oxidative process catalyzed by the cytochrome P450 (CYP) enzyme system. In humans, the isoforms CYP3A4 and CYP1A1 have been identified as the most active enzymes in the generation of this compound. nih.govresearchgate.net The activity of these enzymes can be modulated—either inhibited or induced—by simultaneous or prior exposure to other xenobiotics. This interaction is critical as it can alter the metabolic fate of carbaryl.

Enzyme Inhibition

Co-exposure to certain xenobiotics can lead to the inhibition of the CYP enzymes responsible for carbaryl hydroxylation, thereby reducing the formation of this compound. Organophosphate (OP) insecticides, such as chlorpyrifos (B1668852) and fonofos, are notable inhibitors. hh-ra.orgmdpi.com Studies using human liver microsomes (HLM) have demonstrated that co-incubation of carbaryl with chlorpyrifos significantly inhibits carbaryl metabolism. nih.gov The mechanism can involve competitive inhibition, where the xenobiotic competes with carbaryl for the same active site on the enzyme. mdpi.com

Another powerful mechanism is "suicide inhibition," which is observed with OP insecticides containing a P=S moiety. The CYP-mediated oxidative desulfuration of these compounds generates a reactive sulfur atom that binds irreversibly to the CYP enzyme, inactivating it. hh-ra.org Since enzymes like CYP3A4 are involved in both this OP bioactivation and the formation of this compound, their inactivation leads to a decreased metabolism of carbaryl via this pathway. hh-ra.org

Research has quantified the inhibitory effect of chlorpyrifos. Pre-incubation of pooled human liver microsomes with chlorpyrifos resulted in a time-dependent inhibition of this compound formation. dtic.mil Similarly, other compounds like the anti-ulcer drug cimetidine (B194882) and the polycyclic aromatic hydrocarbon naphthalene have been shown to compete with carbaryl and decrease its metabolism. mdpi.comresearchgate.net

Interactive Table 1: Inhibition of this compound Formation in Human Liver Systems by Chlorpyrifos Data sourced from studies on human liver microsomes (HLM) and specific CYP enzymes. dtic.mil

| System | Pre-incubation Time with Chlorpyrifos (min) | % Inhibition of this compound Formation |

| Pooled HLM | 5 | 6 |

| Pooled HLM | 15 | 37 |

| Pooled HLM | 30 | 56 |

| CYP3A4 | 5 | 40 |

| CYP3A4 | 15 | 64 |

| CYP3A4 | 30 | 89 |

Enzyme Induction

While inhibition is a primary concern, exposure to certain xenobiotics can also induce the expression of CYP enzymes. For instance, organochlorine pesticides are known inducers of CYP3A4. hh-ra.org Theoretically, prior exposure to such inducers could potentiate the metabolism of carbaryl, potentially increasing the rate of this compound formation, although metabolic interference is a complex process.

The metabolic pathway of carbaryl, including the formation of this compound, exhibits significant variation across different biological species, from mammals to plants and bacteria. inchem.orginchem.orgnih.gov

In Mammals: A similar metabolic route for carbaryl exists in humans, rats, guinea pigs, sheep, pigs, and monkeys, with this compound being a common metabolite. inchem.org However, the quantitative importance of different pathways varies. A major difference lies in the extent to which carbaryl is hydrolyzed to 1-naphthol versus undergoing ring hydroxylation to form metabolites like this compound. inchem.org

For example, rhesus monkeys and pigs excrete carbaryl primarily as conjugates of intact carbaryl and this compound, with little hydrolysis to 1-naphthol. inchem.orginchem.org In contrast, humans, ewes, rats, and guinea pigs extensively hydrolyze carbaryl to 1-naphthol, which is often considered the principal metabolite in humans. inchem.org Studies comparing rats and dogs showed that while the metabolic pathways are qualitatively identical, quantitative differences are significant. The urine of rats contains higher levels of hydroxylated carbamates like this compound and 5-hydroxycarbaryl compared to dogs. epa.gov

Interactive Table 2: Comparison of Major Carbaryl Metabolites in Urine of Rat and Dog (% of Total Radioactivity in 24-Hour Urine) Data from oral administration of 1-naphthyl-14C-carbaryl. epa.gov

| Metabolite | Rat (%) | Dog (%) |

| 1-Naphthol | 13.09 | 9.46 |

| 5-Hydroxycarbaryl | 11.07 | 3.48 |

| This compound | 5.82 | 7.46 |

| 5,6-Dihydrodihydroxy Carbaryl | 7.00 | 8.10 |

In Plants: Carbaryl that penetrates plant tissues undergoes biotransformation to metabolites similar to those in animals. inchem.org this compound is a major metabolite in plants, alongside 1-naphthyl N-hydroxymethylcarbamate and 7-hydroxycarbaryl. inchem.org A key difference is that in plants, these hydroxylated metabolites are conjugated to form water-soluble glycosides, whereas in animals, they are typically conjugated as glucuronides and sulfates. inchem.orgepa.gov

In Bacteria: Microorganisms also play a role in the biotransformation of carbaryl. The soil bacterium Burkholderia sp. C3 has been shown to degrade carbaryl, with this compound being tentatively identified as one of the metabolites during this catabolic process. nih.govresearchgate.net

Strain-Specific and Inter-Individual Variations: Beyond species-level differences, metabolic variations can occur between different strains of the same species and among individuals. Studies using human liver microsomes from different donors have revealed differential activities toward carbaryl, indicating that individual differences in CYP enzyme concentrations and activities affect the metabolic profile. nih.govdtic.mil This variability suggests that an individual's genetic makeup, particularly polymorphisms in CYP genes, can influence the rate at which they produce this compound.

Environmental Dynamics and Degradation of 4 Hydroxycarbaryl

Abiotic Transformation Processes of 4-Hydroxycarbaryl

Abiotic transformation, occurring without the involvement of living organisms, plays a role in the degradation of this compound. These processes primarily include photolysis and hydrolysis, which are heavily influenced by environmental conditions such as sunlight intensity and pH.

Photodegradation involves the breakdown of chemical compounds by light energy. While specific quantitative studies on the photolysis of this compound are not extensively detailed in publicly available research, inferences can be drawn from its parent compound, carbaryl (B1668338). Carbaryl is known to undergo photolysis in water, with a reported half-life of 21 days. epa.gov The primary photochemical reaction for carbaryl is the cleavage of the ester bond, though other modifications to the molecule also occur. inchem.org

For this compound, its structure, which includes a hydroxylated naphthalene (B1677914) ring, suggests a susceptibility to photodegradation. The absorption of UV radiation can lead to the transformation of its aromatic structure. In soil, the photolysis of carbaryl has been observed to have half-lives ranging from 97 to 688 hours depending on soil type and moisture content. nih.gov It is plausible that this compound, when present on soil surfaces, would also be subject to photolytic degradation, although specific pathways and products are not well-documented.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of carbamate (B1207046) esters, including this compound, is highly dependent on pH. For the parent compound carbaryl, hydrolysis is slow in acidic water (pH 5) with a half-life that can exceed 1,000 days, but it becomes rapid in neutral and alkaline conditions. epa.govorst.edufao.orgcanada.ca The primary hydrolytic degradation product of carbaryl is 1-naphthol (B170400). fao.orgwho.int

As a carbamate ester, this compound is also expected to be susceptible to hydrolysis, particularly under neutral to alkaline pH. The process would involve the cleavage of the carbamate ester bond. While specific kinetic data for this compound is limited, the expected product of its complete hydrolysis would be 1,4-naphthalenediol. The rate of this breakdown is critical to its persistence in aquatic systems.

Table 1: Hydrolytic Half-Life of Carbaryl (Parent Compound) at Different pH Levels This table provides context on the typical hydrolytic behavior of the carbamate structure from which this compound is derived.

Photolytic Degradation Pathways in Aqueous and Solid Phases

Biotic Degradation in Environmental Compartments

Biotic degradation, mediated by living organisms, is a primary pathway for the transformation of organic compounds in the environment. For this compound, this includes both its formation from carbaryl and its subsequent breakdown.

This compound is principally formed in the environment through the metabolic action of microorganisms on its parent compound, carbaryl. inchem.org This transformation is a hydroxylation reaction, where a hydroxyl group is added to the naphthalene ring of the carbaryl molecule. This process has been observed in various environmental media, including soil and water, as well as within plants and animals. epa.govorst.eduwho.int

Numerous studies have identified this compound as a metabolite of carbaryl. fao.orgfao.orglookchem.com For instance, research on the degradation of N-methylcarbamate insecticides by Burkholderia sp. C3 identified this compound as a metabolite from carbaryl transformation. nih.gov The formation of hydroxylated metabolites like this compound is a key initial step in the detoxification and degradation pathway of carbaryl in many biological systems. inchem.org

Table 2: Microbial Transformation of Carbaryl to this compound

While the formation of this compound is well-established, specific studies detailing its complete biodegradation by microbial consortia are limited. However, based on the degradation of other hydroxylated aromatic compounds, a probable pathway can be inferred. The microbial breakdown of aromatic molecules typically involves enzymes such as hydroxylases and dioxygenases, which further oxidize the aromatic ring, leading to ring cleavage.

Bacteria from genera such as Pseudomonas and Acinetobacter are known to degrade various hydroxylated aromatic compounds. nih.govnih.gov For example, the degradation of 4-hydroxybenzoate (B8730719) by Xanthomonas campestris involves a 4-HBA 3-hydroxylase enzyme. nih.gov It is likely that similar enzymatic systems could act on this compound. The initial step would likely be further hydroxylation of the naphthalene ring, followed by the action of dioxygenase enzymes to open the ring structure, breaking it down into smaller aliphatic acids that can be utilized in central metabolic cycles.

Microbial Degradation in Soil and Water Systems Yielding this compound

Fate and Persistence of this compound in Diverse Environmental Systems

The environmental fate and persistence of this compound are determined by the interplay of its formation from carbaryl and its degradation through abiotic and biotic processes. As carbaryl is a widely used pesticide, its metabolite, this compound, can be expected to be present in environments where carbaryl has been applied.

Some sources describe this compound as having a relatively short half-life in the environment, which would reduce the potential for long-term accumulation. However, its persistence is highly conditional. In environments with low microbial activity, acidic pH, and limited sunlight, its degradation would be slow. Conversely, in microbially rich soils and neutral to alkaline waters exposed to sunlight, its transformation would be more rapid.

Advanced Analytical Methodologies for 4 Hydroxycarbaryl Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-Hydroxycarbaryl, enabling its separation from the parent compound, carbaryl (B1668338), and other related metabolites. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal, whether it is quantification, simple detection, or preparative separation for further analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of carbaryl and its metabolites, including this compound. dss.go.th Its application is crucial for analyzing non-volatile and thermally labile compounds that are unsuitable for gas chromatography without derivatization.

Research has demonstrated the successful separation of carbaryl and its primary metabolite, 1-naphthol (B170400), using reversed-phase (RP) HPLC with a C18 column. researchgate.netnih.gov A simple isocratic elution with a mobile phase of acetonitrile (B52724) and water can achieve effective separation, with detection often performed using a photodiode array (PDA) detector. dss.go.th For enhanced sensitivity, fluorescence detection can be employed, utilizing specific excitation and emission wavelengths. nih.gov In studies of carbaryl metabolism, conjugates of this compound have been identified in urine samples following enzymatic hydrolysis, with subsequent analysis carried out by HPLC. epa.gov The versatility of HPLC allows for various mobile phase compositions, including micellar liquid chromatography, which can optimize the separation of carbaryl and its metabolites in diverse samples like water and soil. nih.gov

Table 1: Example HPLC Conditions for Carbaryl Metabolite Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (250 x 4.6 mm) | Reversed-Phase C18 (250 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) | 0.15 M SDS-6% (v/v) pentanol, pH 3 |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Temperature | 35°C | 25°C |

| Detection | Photodiode Array (PDA) at 220 nm | Fluorescence (Ex: 225 nm, Em: 333 nm) |

| Reference | dss.go.th | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the comprehensive profiling of metabolites, though it presents challenges for polar and thermally unstable compounds like carbamates. acs.orgnih.gov Direct analysis of this compound by GC-MS is difficult due to its thermal instability. Therefore, a critical step in the analytical workflow is chemical derivatization, which converts the analyte into a more volatile and thermally stable form. acs.org

A common strategy involves acylating the hydroxyl and carbamate (B1207046) groups. For instance, trifluoroacetyl derivatives of carbaryl and its aglycone metabolites, including this compound, have been successfully synthesized and analyzed. acs.org The formation of N-trifluoroacetyl carbaryl and O,N-bis(trifluoroacetyl) this compound allows for their separation and detection by GC coupled with an electron capture detector or a mass spectrometer. acs.org The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the derivatized molecule and its fragments. acs.orgnih.gov This approach enables the separation and quantification of multiple carbaryl metabolites simultaneously. acs.org

Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the initial screening and separation of carbaryl metabolites from biological extracts. epa.govnih.gov It is particularly useful for cleaning up complex samples and isolating compounds for subsequent identification by more sophisticated techniques like mass spectrometry. nih.gov

In metabolic studies, two-dimensional TLC has been employed to characterize organic-soluble metabolites of carbaryl. epa.govnih.gov This technique involves developing the plate in two different solvent systems run in perpendicular directions, providing enhanced resolution of complex mixtures. Following incubation of carbaryl with biological systems, such as plant cell cultures or in animal models, extracts can be spotted on a TLC plate. epa.govnih.gov The separated spots corresponding to potential metabolites, including conjugates of this compound, can be visualized under UV light or by autoradiography if radiolabeled carbaryl is used. nih.gov These spots can then be scraped from the plate, the compound eluted, and its structure confirmed by mass spectrometry. nih.gov For instance, conjugates of this compound were identified in rat urine after hydrolysis and two-dimensional TLC analysis. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Mass Spectrometric Approaches for Structural Elucidation of this compound and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of chemical compounds. currenta.derfi.ac.uk Its high sensitivity and ability to provide precise mass information make it essential for confirming the identity of known metabolites like this compound and for characterizing novel derivatives. currenta.de

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govresearchgate.net This hybrid technique is exceptionally well-suited for analyzing complex mixtures, such as biological fluids and environmental samples, to detect and identify pesticide metabolites. jelsciences.com

In the context of this compound analysis, LC-MS allows for the separation of the metabolite from a complex matrix, followed by its ionization and detection by the mass spectrometer. researchgate.netpitt.edu Electrospray ionization (ESI) is a common ionization technique used in LC-MS as it is a soft ionization method that typically keeps the molecule intact, yielding a molecular ion (e.g., [M+H]⁺ or [M-H]⁻). pitt.edumdpi.com The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion, providing a highly specific confirmation of the compound's molecular weight. currenta.de This is particularly useful in metabolite identification, where the identity of a compound in a sample can be confirmed by comparing its retention time and mass spectrum to that of a known analytical standard. researchgate.net

Tandem mass spectrometry, also known as MS/MS, is a definitive technique for structural elucidation. mdpi.comwikipedia.org It involves multiple stages of mass analysis to probe the structure of a molecule. unt.edu In a typical MS/MS experiment, a specific ion of interest (the precursor ion), such as the molecular ion of this compound, is selected in the first mass analyzer. wikipedia.org This selected ion is then directed into a collision cell, where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). youtube.com

The second mass analyzer then separates these product ions, generating a fragment ion spectrum. wikipedia.org This spectrum is essentially a fingerprint of the molecule, providing detailed information about its substructures. currenta.denih.gov By analyzing the mass differences between the precursor ion and the product ions (neutral losses), chemists can deduce the original structure of the compound. unt.edu This fragment ion analysis is crucial for distinguishing between isomers and for confirming the precise location of modifications, such as the position of the hydroxyl group in this compound. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 5,6-dihydrodihydroxy carbaryl |

| 5-hydroxycarbaryl |

| 7-hydroxycarbaryl |

| Acetonitrile |

| Carbaryl |

| 1-naphthol |

| N-(hydroxymethyl)carbamate |

| Pentanol |

| Sodium dodecyl sulphate (SDS) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Immunochemical Assays for Detection and Monitoring of this compound

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), represent a significant advancement in the rapid screening of pesticide residues. thermofisher.com These methods are predicated on the highly specific binding interaction between an antibody and its target antigen. For small molecules like this compound, the assay is typically designed in a competitive format. In a competitive ELISA, a known amount of an antigen conjugate is immobilized on a solid phase, such as a microtiter plate. The sample containing the analyte (e.g., this compound) is mixed with a limited amount of specific antibody and added to the plate. The free analyte in the sample competes with the immobilized antigen for the antibody binding sites. A lower concentration of analyte in the sample results in more antibody binding to the plate, producing a stronger signal, whereas a higher analyte concentration leads to a weaker signal.

The development of immunoassays for carbamate pesticides, including the parent compound carbaryl, has been an area of active research. acs.org These assays offer advantages such as high throughput, sensitivity, and cost-effectiveness, making them suitable for screening large numbers of environmental and food samples. nih.gov However, creating assays specifically for metabolites like this compound presents unique challenges. The primary difficulty lies in the production of antibodies with high specificity and affinity for the metabolite. This requires the synthesis of a stable hapten that mimics the structure of this compound, which is then conjugated to a carrier protein to elicit an immune response. ucanr.edu

Research has shown that generating antibodies for carbaryl itself can be complex due to the compound's instability. ucanr.edu Attempts to use hydroxylated derivatives like this compound as starting materials for hapten synthesis have been met with difficulties, as hydrolysis can occur under the basic conditions used for protein conjugation, making the process unpromising. ucanr.edu Consequently, most developed immunoassays target the more stable parent compound, carbaryl. nih.gov

The cross-reactivity of these carbaryl-centric assays with its metabolites, including this compound and the primary degradation product 1-naphthol, is a critical performance characteristic. An ideal assay for carbaryl would show minimal cross-reactivity to its metabolites to avoid overestimation, while an assay for total carbaryl-related residues might be designed to recognize the parent and metabolites. Studies on carbaryl immunoassays often report low to negligible cross-reactivity with 1-naphthol, but specific data on cross-reactivity with this compound is less commonly detailed. nih.govucanr.edu For instance, one developed ELISA for carbaryl showed no interference with 1-naphthol. ucanr.edu Another study reported low cross-reactivity with 1-naphthol (5%) and negligible cross-reactivity with other carbamate pesticides. nih.gov The focus remains largely on ensuring specificity for the parent insecticide rather than developing separate, dedicated assays for its hydroxylated metabolites.

Table 1: Characteristics of Selected Immunoassays Developed for Carbaryl

| Assay Type | Target Analyte | Limit of Detection (LOD) | Key Findings & Cross-Reactivity Notes | Reference(s) |

|---|---|---|---|---|

| Competitive ELISA | Carbaryl | 0.05 ng/mL | Utilized stable mimics for antibody generation. No interference observed with 1-naphthol. Cross-reactivity with this compound was not specified but was part of the hapten design considerations. | ucanr.edu |

| One-step ELISA (scFv-based) | Carbaryl | 1.6 ng/mL (1.6 µg/L) | Chicken single-chain variable fragment (scFv) fused to alkaline phosphatase. Showed low cross-reactivity with 1-naphthol (5%) and negligible cross-reactivity with other carbamates. | nih.gov |

| Direct Competitive ELISA | Carbaryl & Metolcarb | 0.15 µg/L (Carbaryl) | Developed for simultaneous analysis. Validation was performed against HPLC methods. | |

| Surface Plasmon Resonance (SPR) Immunosensor | Carbaryl | 1.38 µg/L | A flow-through immunosensor for detection in natural water samples. | nhmrc.gov.au |

Radiotracer Techniques in Biotransformation and Environmental Fate Studies of this compound

Radiotracer techniques are a powerful and indispensable tool for elucidating the biotransformation pathways and environmental fate of xenobiotics, including pesticides like carbaryl. kkwagh.edu.in This methodology involves labeling the molecule of interest with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Hydrogen-3 (³H), and tracking the movement and transformation of the radiolabel through a biological or environmental system. slideshare.net The high sensitivity of detection methods for radioactivity, such as liquid scintillation counting and autoradiography, allows for the accurate quantification of the parent compound and its metabolites, even at very low concentrations. kkwagh.edu.in

In the context of this compound, radiotracer studies have been fundamental in identifying it as a significant metabolite of carbaryl. These studies typically utilize ¹⁴C-labeled carbaryl, often with the label on the naphthalene (B1677914) ring, to follow its metabolic journey. When ¹⁴C-carbaryl is administered to an organism or introduced into an environmental matrix, the subsequent distribution of radioactivity reveals the location of the parent compound and its derivatives. ccme.ca

Biotransformation studies in mammals using radiolabeled carbaryl have demonstrated that the compound is extensively metabolized and rapidly excreted. ccme.ca Analysis of urine and feces from animals dosed with ¹⁴C-carbaryl shows that a major metabolic pathway is the hydroxylation of the aromatic ring, leading to the formation of this compound and 5-hydroxycarbaryl. usda.govinchem.org These hydroxylated metabolites are then often conjugated with sulfate (B86663) or glucuronic acid before excretion. For example, studies in rats showed that the metabolic pathway of carbaryl degradation primarily involves hydrolysis to 1-naphthol, which is then conjugated, but ring oxidation to form hydroxylated metabolites also occurs. usda.gov

Environmental fate studies have similarly relied on radiotracer techniques to understand the degradation of carbaryl in soil and water. When ¹⁴C-carbaryl is applied to soil, its transformation can be tracked over time. Such studies have shown that carbaryl is metabolized to this compound and 5-hydroxycarbaryl in both moist and flooded soil conditions. inchem.org The hydrolysis of carbaryl to 1-naphthol is also a major degradation pathway, with the rate being highly dependent on pH. usda.govwho.int Radiotracer experiments allow researchers to differentiate between extractable residues, non-extractable (bound) residues, and mineralization to ¹⁴CO₂, providing a complete mass balance and a comprehensive picture of the pesticide's ultimate fate. inchem.org

Table 2: Findings from Radiotracer Studies Involving Carbaryl Metabolism to this compound

| Study System | Radiotracer | Key Findings Regarding this compound | Reference(s) |

|---|---|---|---|

| Mammals (Rats, Pigs, Sheep, etc.) | ¹⁴C-carbaryl | Demonstrated rapid excretion. Metabolism includes ring hydroxylation to form polar metabolites like this compound, which are subsequently conjugated for excretion in urine. | ccme.causda.gov |

| Soil (Moist and Flooded) | ¹⁴C-carbaryl | Carbaryl was metabolized mainly to 5-hydroxycarbaryl in moist soil and to both this compound and 5-hydroxycarbaryl in flooded soil. | inchem.org |

| Human Fetal Tissues (in vitro) | ¹⁴C-carbaryl | Metabolism studies using organ-maintenance techniques identified various metabolites, confirming oxidative pathways leading to hydroxylated products. | inchem.org |

| Dairy Cow | Radioactive Aldicarb (a different carbamate) | While not carbaryl, this study demonstrates the methodology of feeding radioactive pesticides to livestock to trace metabolites in milk, urine, feces, and tissues. Similar principles apply to carbaryl studies. | epa.gov |

Mechanistic Investigations of 4 Hydroxycarbaryl in Biological Processes

Substrate-Enzyme Interactions in Metabolic Conversions Involving 4-Hydroxycarbaryl

The formation of this compound from its parent compound, carbaryl (B1668338), is a primary metabolic step mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to Phase I metabolism, which introduces or exposes functional groups on substrate molecules.

Detailed in vitro studies using human liver microsomes (HLM) and specific human CYP isoforms have identified the key enzymes responsible for the hydroxylation of carbaryl. The generation of this compound is predominantly catalyzed by CYP3A4 and CYP1A1, which have demonstrated the highest activity for this specific metabolic conversion. nih.gov The CYP1A2 isoform also contributes to the formation of this compound. mdpi.com This initial hydroxylation is a crucial activation step, as the resulting metabolites can have different toxicological properties and are substrates for subsequent metabolic reactions. mdpi.com

Beyond its formation, this compound can also act as an inhibitor of certain enzymatic processes. For instance, it has been shown to inhibit the metabolism of 17β-estradiol by CYP1A2, with a reported inhibition constant (Ki) of 10.2 μM. mdpi.comdtic.mil

The table below summarizes the key enzyme interactions involved in the formation of this compound.

| Parent Compound | Metabolite | Key Enzymes | Enzyme Superfamily | Biological Process |

| Carbaryl | This compound | CYP3A4, CYP1A1, CYP1A2 | Cytochrome P450 | Phase I Metabolism (Hydroxylation) |

Role in Downstream Metabolic Cascades and Conjugate Formation

Following its formation in Phase I metabolism, this compound serves as a substrate for Phase II conjugation reactions. inchem.org These reactions involve the addition of endogenous molecules to the metabolite, a process that significantly increases its water solubility and facilitates its excretion from the body, primarily through urine. abdn.ac.uk This conjugation is a critical detoxification pathway.

The principal metabolic pathways for carbaryl and its hydroxylated metabolites, including this compound, involve conjugation with several endogenous substances. These conjugation reactions are catalyzed by a set of transferase enzymes. reactome.org

Key identified conjugates of this compound include:

Glucuronides: Formed by the action of UDP-glucuronosyltransferases (UGTs), which conjugate this compound with glucuronic acid. who.int

Sulfates: Formed by sulfotransferase enzymes, which add a sulfate (B86663) group to the molecule.

Thioether Conjugates: Studies have identified the formation of thioether amino acid conjugates. Specifically, S-(4-hydroxy-l-naphthyl)cysteine has been identified as a metabolite, suggesting a pathway that may involve initial conjugation with glutathione. publish.csiro.au

In plant tissues, a similar detoxification process occurs where this compound is conjugated with glucose to form water-soluble β-glycosides. inchem.org

The table below details the known downstream conjugates of this compound.

| Metabolite | Conjugating Agent | Resulting Conjugate Type | Primary Excretion Route |

| This compound | Glucuronic Acid | Glucuronide | Urine |

| This compound | Sulfate | Sulfate | Urine |

| This compound | Glutathione/Cysteine | Thioether (Mercapturate) | Urine, Bile |

| This compound | Glucose (in plants) | β-Glycoside | N/A |

Emerging Research Paradigms and Future Directions for 4 Hydroxycarbaryl Studies

Computational Modeling and Predictive Approaches for Biotransformation and Environmental Fate

Computational modeling and predictive toxicology are becoming indispensable tools for assessing the environmental risks associated with pesticides and their metabolites. These approaches offer a cost-effective and efficient means to predict the biotransformation of parent compounds like carbaryl (B1668338) into metabolites such as 4-Hydroxycarbaryl, and to forecast their subsequent environmental distribution and persistence.

Several computational models are employed to estimate the environmental concentrations of carbaryl and its degradates. Simulation models like the Leaching Estimation and Chemistry Model (LEACHM) and the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) are used to calculate potential concentrations in groundwater and surface water, respectively. publications.gc.ca These models integrate data on the pesticide's environmental fate properties, such as soil degradation half-life and adsorption coefficients, to simulate leaching and runoff scenarios. publications.gc.caepa.gov

Physiologically-Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) models represent another sophisticated computational approach. These models simulate the absorption, distribution, metabolism, and excretion of a chemical in the body, providing insights into the formation of metabolites like this compound. researchgate.net For instance, a PBPK/PD model for carbaryl was developed to predict blood concentrations of the parent compound and urine concentrations of its principal metabolite, 1-naphthol (B170400), demonstrating the utility of such models in understanding metabolic pathways. researchgate.net Hydroxylation, which produces this compound, is considered a more significant metabolic pathway for carbaryl than hydrolysis. nih.gov

Furthermore, in silico tools are leveraged to predict metabolic fate and toxicity. A computational systems biology approach has been used to generate potential metabolites of carbaryl and analyze their interaction with biological pathways. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also valuable for predicting the biological activity of molecules. The Endocrine Disruptome docking model, for example, has been used to predict the androgen receptor binding activity for various chemicals, a method applicable to pesticide metabolites. nih.gov Specifically for this compound, the QSAR program DEREK has been used to predict potential for chromosome damage and cholinesterase inhibition. researchgate.net These predictive models are crucial for prioritizing metabolites for further toxicological testing and for understanding their potential environmental impact.

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of multi-omics technologies, particularly metabolomics and proteomics, provides a holistic view of the biological responses to chemical exposure. These technologies have been pivotal in elucidating the metabolic pathways of carbaryl and identifying its transformation products, including this compound.

A landmark study investigating the carbaryl catabolism by the soil bacterium Burkholderia sp. C3 employed both metabolomics and proteomics to create a comprehensive picture of the degradation process. nih.govresearchgate.net This bacterium is capable of using carbaryl as a sole source of carbon. researchgate.net Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of culture extracts, researchers tentatively identified this compound as a metabolite in the degradation pathway. nih.govresearchgate.net The primary and most abundant metabolite identified was 1-naphthol, resulting from the rapid hydrolysis of carbaryl, followed by a slower catabolism of this intermediate. nih.govresearchgate.net

The proteomic analysis of Burkholderia sp. C3 revealed significant changes in protein expression in response to carbaryl exposure. researchgate.net Out of 867 detected proteins, 60 were identified as being involved in key cellular processes such as primary metabolism, environmental sensing and regulation, transport, stress response, and detoxification. researchgate.net Specifically, 41 proteins were uniquely expressed or showed increased abundance in the presence of carbaryl, including formate (B1220265) dehydrogenase and aldehyde-alcohol dehydrogenase. researchgate.net Conversely, 19 proteins detected in glucose-supported cells were absent in carbaryl-supported cells, suggesting that exposure to carbaryl induces significant metabolic and stress-related adjustments. researchgate.net

Metabolomic analysis identified approximately 196 polar metabolites, revealing a differential production profile in carbaryl-supported cells compared to controls. nih.govresearchgate.net There was an up-production of metabolites associated with the pentose (B10789219) phosphate (B84403) pathway and the metabolism of certain amino acids and disaccharides. nih.govresearchgate.net In contrast, most other amino acids and hexoses were down-produced. nih.govresearchgate.net These integrated omics findings indicate that while degrading carbaryl, the Burkholderia sp. C3 cells experience significant toxic effects, oxidative stress, and nutrient deficiency. nih.govresearchgate.net

| Omics Technology | Key Findings | Specific Details | Reference |

|---|---|---|---|

| Metabolomics | Identification of Carbaryl Metabolites | This compound was tentatively identified as a metabolite. 1-Naphthol was the most abundant metabolite. | nih.govresearchgate.net |

| Differential Metabolite Production | ~196 polar metabolites identified. Up-production in pentose phosphate pathway; down-production of most amino acids and hexoses. | researchgate.net | |

| Proteomics | Protein Expression Changes | Of 867 detected proteins, 60 were involved in metabolism, stress response, and transport. | researchgate.net |

| Carbaryl-Induced Proteins | 41 proteins were uniquely expressed or up-regulated, including formate dehydrogenase and aldehyde-alcohol dehydrogenase. | researchgate.net | |

| Repressed Proteins | 19 proteins were absent in carbaryl-supported cells compared to glucose-supported cells, including acetate (B1210297) kinase and phasin. | researchgate.net | |

| Integrated Analysis | Cellular Response to Carbaryl | The bacterium experienced strong toxic effects, oxidative stresses, DNA/RNA damages, and carbon nutrient deficiency. | nih.govresearchgate.net |

Biotechnological Applications and Bioremediation Strategies Targeting this compound and Related Compounds

Understanding the microbial and plant-based mechanisms of carbaryl degradation is fundamental to developing effective biotechnological solutions for environmental remediation. The formation of this compound is a key step in oxidative metabolic pathways, which can be harnessed for detoxification purposes. hh-ra.org

Microbial bioremediation offers a promising and eco-friendly approach. Bacteria like Burkholderia sp. C3 have demonstrated a robust capability to degrade N-methylcarbamate insecticides. nih.govresearchgate.net This strain efficiently hydrolyzes carbaryl to 1-naphthol, which is then further catabolized. researchgate.net The identification of this compound as part of this metabolic process underscores the role of oxidative pathways. nih.govhh-ra.org The enzymes involved, such as dioxygenases and carbaryl hydrolase, are key targets for biotechnological enhancement. nih.govresearchgate.net By optimizing the conditions for these microbial processes or by using microbial consortia, the degradation of carbaryl and its metabolites in contaminated soils and water can be accelerated. The study of phytomicrobiomes—the microbial communities associated with plants—is also emerging as a viable strategy, potentially offering native metabolic pathways to break down pollutants. researchgate.net

Phytoremediation, using plants to clean up contaminants, is another powerful biotechnological tool. Research has shown that transgenic tobacco plants engineered to express human cytochrome P450 (CYP) enzymes—specifically CYP1A1, CYP1A2, and CYP3A4—can metabolize carbaryl. science.govscience.gov These transgenic cells produced hydroxylated metabolites, including this compound and 5-hydroxycarbaryl, at levels higher than non-transformed cells. science.govscience.gov The metabolism in these plant cells mirrored that observed in experiments with P450 Bactosomes, confirming the role of these specific enzymes in the hydroxylation of carbaryl. science.govscience.gov CYP3A4 is particularly active in the generation of this compound. hh-ra.orgmdpi.com This research highlights the potential for developing transgenic plants with enhanced capabilities to detoxify carbaryl and other pesticides in the environment, effectively turning them into biological cleanup systems.

These biotechnological approaches, from harnessing specific soil microbes to developing genetically engineered plants, represent the future of remediation strategies for environments contaminated with carbaryl and its related compounds, including this compound.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Hydroxycarbaryl, and how can researchers optimize yield and purity?

- Methodological Answer : Begin by reviewing prior synthetic protocols for carbamate derivatives in databases like SciFinder or Reaxys to identify analogous pathways . Key steps include:

- Selecting precursors (e.g., carbaryl or hydroxylated analogs) and reaction conditions (temperature, catalysts).

- Monitoring reaction progress via HPLC or TLC .

- Purification using column chromatography or recrystallization, with purity confirmed by NMR (¹H/¹³C) and mass spectrometry .

- Yield optimization through Design of Experiments (DoE) to test variables like solvent polarity and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize techniques that align with its structural features:

- Spectroscopy : NMR for functional group analysis, FT-IR for carbonyl/hydroxyl identification .

- Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability .

- Thermal Analysis : DSC/TGA to determine melting points and decomposition profiles .

- Solubility : Measure in aqueous/organic solvents using shake-flask methods, reporting logP values .

- Cross-validate results against literature data from authoritative sources (e.g., PubChem, CAS Common Chemistry) .

Q. How should researchers evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer : Design stability studies with controlled variables:

- pH : Incubate in buffers (pH 2–12) and quantify degradation via UV-Vis spectroscopy .

- Light/Temperature : Expose to UV light (e.g., ICH Q1B guidelines) and elevated temperatures (40–60°C), analyzing degradation products with LC-MS .

- Humidity : Use climate chambers to simulate high humidity, monitoring hygroscopicity .

- Statistically analyze degradation kinetics using Arrhenius models .

Advanced Research Questions

Q. What mechanistic approaches can elucidate this compound’s interaction with biological targets (e.g., acetylcholinesterase inhibition)?

- Methodological Answer : Combine in vitro and in silico strategies:

- Enzyme Assays : Use Ellman’s method to measure acetylcholinesterase activity inhibition, correlating IC₅₀ values with structural analogs .

- Molecular Docking : Perform homology modeling (software: AutoDock, Schrödinger) to predict binding modes .

- Metabolite Identification : Incubate with liver microsomes and profile metabolites via HRMS .

- Address discrepancies between computational predictions and experimental IC₅₀ values by refining force-field parameters .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct a systematic literature review and meta-analysis:

- Data Harmonization : Normalize toxicity metrics (e.g., LD₅₀, EC₅₀) across studies .

- Source Evaluation : Exclude non-peer-reviewed or methodologically flawed studies (e.g., lacking controls) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions, ensuring adherence to OECD guidelines .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability .

Q. What strategies are effective for integrating computational modeling (e.g., QSAR) with experimental data to predict this compound’s environmental fate?

- Methodological Answer : Develop a hybrid workflow:

- Data Collection : Compile experimental logP, soil sorption, and hydrolysis rates from EPA DSSTox or ChemIDplus .

- QSAR Modeling : Use tools like EPI Suite to predict biodegradation pathways and bioaccumulation potential .

- Validation : Compare predictions with microcosm studies simulating aquatic/terrestrial environments .

- Address model limitations (e.g., overfitting) via cross-validation and sensitivity analysis .

Data Management and Reproducibility

Q. How should researchers structure datasets for this compound to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer :

- Metadata : Include experimental conditions, instrument settings, and raw data files (e.g., NMR FIDs, chromatograms) .

- Repositories : Deposit in chemistry-specific repositories (Chemotion, RADAR4Chem) with DOI assignment .

- Documentation : Follow ISA-Tab standards for contextual annotations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.